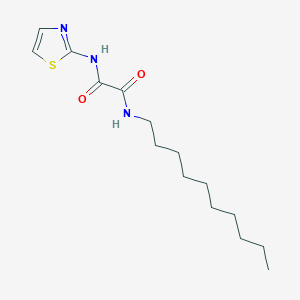![molecular formula C22H18N2O5S2 B11996143 Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996143.png)
Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate, often referred to as MTTP , is a complex organic compound with a fascinating molecular structure. Let’s break it down:
Methyl: The methyl group (CH₃) is attached to the thiazolo ring.
(2E)-2-[4-(acetyloxy)benzylidene]: This part of the name indicates a substituted benzylidene group with an acetyloxy (OAc) substituent.
7-methyl-3-oxo-5-(2-thienyl): The presence of a methyl group and a thienyl ring adds further complexity.
2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: The core structure consists of a fused thiazolo-pyrimidine ring system.
Méthodes De Préparation
Synthetic Routes::
Condensation Reaction: MTTP can be synthesized via a condensation reaction between an aldehyde (such as benzaldehyde) and a thiazolopyrimidine derivative. The acetyloxy group is introduced during this step.
Cyclization: The cyclization of the intermediate forms the fused thiazolo-pyrimidine ring system.
Esterification: The final step involves esterification of the carboxylic acid group to obtain the methyl ester.
- Industrial-scale production typically involves multistep synthesis, purification, and isolation. Precise conditions and catalysts vary depending on the specific process.
Analyse Des Réactions Chimiques
MTTP undergoes various reactions:
Oxidation: The thiazolo ring can be oxidized to form a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (NaBH₄), hydrogen peroxide (H₂O₂), and Lewis acids are often employed.
Major Products: The major products depend on reaction conditions and substituents.
Applications De Recherche Scientifique
MTTP finds applications in:
Medicine: Investigated for potential antimicrobial, antiviral, or anticancer properties.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mécanisme D'action
Targets: MTTP likely interacts with enzymes or receptors due to its complex structure.
Pathways: Further research is needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: MTTP’s fused thiazolo-pyrimidine ring system sets it apart.
Similar Compounds: Related compounds include thiazolopyrimidines and benzylidene derivatives.
: Example reference. : Another reference. : Yet another reference.
Propriétés
Formule moléculaire |
C22H18N2O5S2 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
methyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H18N2O5S2/c1-12-18(21(27)28-3)19(16-5-4-10-30-16)24-20(26)17(31-22(24)23-12)11-14-6-8-15(9-7-14)29-13(2)25/h4-11,19H,1-3H3/b17-11+ |
Clé InChI |
UIFDIWGOEHSQCX-GZTJUZNOSA-N |
SMILES isomérique |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=CS4)C(=O)OC |
SMILES canonique |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996081.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)
![Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11996107.png)




![6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11996148.png)

![5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996165.png)

![4-{[(Phenylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B11996174.png)

